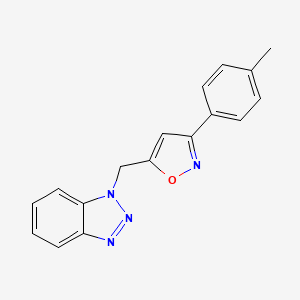![molecular formula C28H23N3O4S B2553850 3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 780808-53-9](/img/structure/B2553850.png)
3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one" is a complex molecule that appears to be related to several classes of compounds with diverse biological activities. The benzo[d]thiazol and chromen (or coumarin) moieties are common in molecules with pharmacological properties, such as antipsychotic activity .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with high yields and diastereoselectivity. For example, the synthesis of tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles was achieved through a 1,3-dipolar cycloaddition reaction, followed by oxidation to obtain the dehydrogenated products . Similarly, the synthesis of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives involved refluxing substituted 2-amino benzothiazoles with a chloroethoxy coumarin derivative in dry pyridine .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using NMR spectroscopy and X-ray crystallography. These techniques help in determining the stereochemistry and confirm the formation of the desired products .
Chemical Reactions Analysis
Compounds containing benzo[d]thiazol moieties can participate in various chemical reactions. For instance, azidinium salts can react with azide ions to form azohomologous diazo compounds, which upon thermolysis generate nucleophilic carbenes that can be trapped by electrophiles . Additionally, the reactivity of such compounds can lead to the formation of different classes of molecules, such as diazepines and diazepinones, through photochemical nitrogen elimination and ring expansion .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by their high reactivity and potential biological activity. The presence of multiple heterocyclic rings and functional groups can contribute to their pharmacological properties, as seen in the preliminary pharmacological screening of chromen-2-one derivatives, which showed dopamine D2 and serotonin 5HT2A receptor antagonist activity . The cytotoxicity and antimicrobial activity of related urea derivatives have also been evaluated, with some compounds showing significant effects at micromolar concentrations .
Applications De Recherche Scientifique
Synthesis and Biological Applications
Studies have demonstrated innovative synthetic pathways and potential biological applications of compounds structurally related to the specified molecule. For instance, the synthesis of novel heterocyclic systems, such as imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones, through an intramolecular amidation reaction showcases the chemical versatility of chromen derivatives in creating biologically relevant molecules (Kolavi, Hegde, & Khazi, 2006). Additionally, docking studies on synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives for breast cancer illustrate the potential therapeutic applications of these compounds, highlighting the importance of structural features such as the oxolone moiety for interaction with cancer cell lines (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of chromen derivatives underscores the potential of these compounds in developing new therapeutic agents. A study on the synthesis, anti-microbial activity, and cytotoxicity of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives revealed promising anti-microbial activity against various bacterial strains, showcasing the broad spectrum of bioactivity these molecules can offer (Shankar et al., 2017). Furthermore, the preparation and characterization of a coumarin substituted heterocyclic compound with significant antioxidant activity offer insights into the utility of these molecules in combating oxidative stress (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Chemical Reactivity and Synthesis of Heterocycles
The chemical reactivity and synthesis of heterocycles utilizing chromen derivatives as starting materials have been extensively explored. Novel approaches for the synthesis of bioactive heteroaryl thiazolidine-2,4-diones from 3-formylchromone highlight the synthetic utility of these compounds in constructing complex heterocyclic systems with potential antimicrobial activities (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Moreover, the development of new condensed coumarin derivatives through reactions with dinucleophiles demonstrates the versatility of chromen derivatives in heterocyclic chemistry, potentially leading to new materials with unique properties (Dekić et al., 2007).
Mécanisme D'action
Benzo[d]thiazole
This is a heterocyclic aromatic compound that is often used in drug discovery due to its diverse biological activities . Compounds containing a benzo[d]thiazole moiety have been found to exhibit antibacterial , antifungal , and antitumor activities . They are also known to inhibit quorum sensing in bacteria , which is a form of communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production .
2H-Chromen
This is another heterocyclic aromatic compound that is a key structural component in a variety of natural products and pharmaceuticals. Compounds containing a 2H-chromen moiety have been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
11-[[3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-oxochromen-8-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c32-23-9-8-17-11-19(27-29-21-4-1-2-6-24(21)36-27)28(34)35-26(17)20(23)15-30-12-16-10-18(14-30)22-5-3-7-25(33)31(22)13-16/h1-9,11,16,18,32H,10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGRSZWHMCBZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC5=C4OC(=O)C(=C5)C6=NC7=CC=CC=C7S6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)
![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)

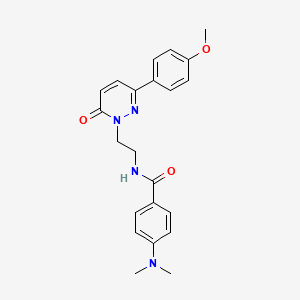
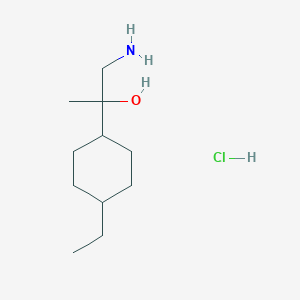
![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)

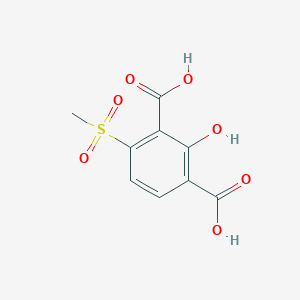
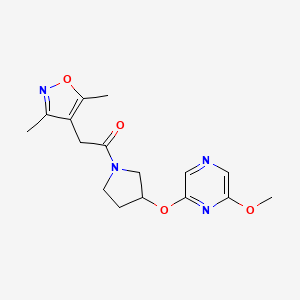
![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2553787.png)
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)
